(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine
Description
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C12H19N3/c1-15-8-4-11(5-9-15)12(13)10-2-6-14-7-3-10/h2-3,6-7,11-12H,4-5,8-9,13H2,1H3 |
InChI Key |
DCCCTVSEIRJGJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
Nucleophilic substitution reactions are crucial in forming the methanamine linkage between the piperidine and pyridine rings. This involves the reaction of a nucleophilic amine with an electrophilic center, often facilitated by leaving groups such as halides or sulfonates.
Coupling Reactions
Coupling reactions, such as those involving Grignard reagents or palladium-catalyzed cross-coupling, can also be employed to form the desired compound. These methods allow for the formation of carbon-nitrogen bonds between the piperidine and pyridine moieties.
Continuous Flow Reactors
Advanced methods like continuous flow reactors are used to optimize yield and purity. This technique allows for precise control over reaction conditions, such as temperature and pressure, which can significantly improve the efficiency and scalability of the synthesis.
Purification Techniques
Purification is typically achieved through chromatography, which helps to isolate the desired compound from reaction byproducts and impurities. Techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) are commonly used.
Data and Results
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | (1-methylpiperidin-4-yl)-pyridin-4-ylmethanamine |
| Standard InChI | InChI=1S/C12H19N3/c1-15-8-4-11(5-9-15)12(13)10-2-6-14-7-3-10/h2-3,6-7,11-12H,4-5,8-9,13H2,1H3 |
| Standard InChIKey | DCCCTVSEIRJGJS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)C(C2=CC=NC=C2)N |
Synthesis Conditions
| Reaction Step | Conditions |
|---|---|
| Nucleophilic Substitution | Presence of a base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature (e.g., room temperature) |
| Coupling Reactions | Use of Grignard reagents or palladium catalysts, solvents (e.g., tetrahydrofuran), temperature (e.g., ambient to reflux) |
| Purification | Chromatography techniques (e.g., HPLC), solvents (e.g., methanol, water) |
Chemical Reactions Analysis
1.1. Reductive Amination
A primary method for synthesizing (1-methylpiperidin-4-yl)(pyridin-4-yl)methanamine involves reductive amination between 1-methylpiperidin-4-amine and pyridine-4-carbaldehyde.
-
Reagents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalyst.
-
Conditions : Methanol or ethanol solvent, pH 4–6 (buffered with acetic acid), room temperature to 60°C.
-
Yield : 65–78% after purification via column chromatography.
This reaction exploits the nucleophilic amine group attacking the aldehyde carbonyl, followed by reduction to stabilize the intermediate imine.
1.2. Nucleophilic Substitution
The secondary amine participates in alkylation and arylation reactions:
-
Methylation : Reacts with methyl iodide in acetonitrile at 50°C to form quaternary ammonium salts.
-
Arylation : Coupling with aryl halides (e.g., 4-bromopyridine) via Buchwald–Hartwig catalysis produces extended aromatic derivatives .
Table 1: Alkylation Reactions
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K2CO3, CH3CN | Quaternary ammonium salt | 82 |
| 4-Bromopyridine | Pd(OAc)2, XPhos | (Pyridin-4-yl)biaryl derivative | 68 |
Acylation and Carbamate Formation
The primary amine undergoes acylation with electrophilic reagents:
-
Acetyl chloride : Forms N-acetyl derivatives under basic conditions (triethylamine, dichloromethane, 0°C → RT).
-
Benzoyl chloride : Produces benzamides with 89% efficiency when using a 1:1.2 molar ratio .
Mechanistic Insight:
Acylation proceeds via a two-step mechanism:
-
Deprotonation of the amine to enhance nucleophilicity.
-
Attack on the acyl chloride’s electrophilic carbonyl carbon, followed by chloride elimination.
Oxidation and Stability
-
Auto-oxidation : The compound slowly oxidizes in air, forming N-oxide derivatives. This process accelerates under UV light or in polar aprotic solvents like DMSO.
-
Stabilizers : Addition of 0.1% ascorbic acid or storage under inert gas (N2/Ar) mitigates degradation.
Table 2: Oxidation Products
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| O2 (ambient air) | RT, 7 days | (Pyridin-4-yl)methanamine N-oxide |
| H2O2 (30%) | 50°C, 2 h | Piperidine N-oxide |
Complexation and Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:
-
Cu(II) complexes : Reacts with CuCl2 in methanol to form octahedral complexes with λmax at 620 nm (ε = 450 M⁻¹cm⁻¹).
-
Pd(II) catalysis : Serves as a ligand in Suzuki–Miyaura cross-coupling, enhancing reaction rates by 30% compared to unligated Pd .
Degradation Pathways
Under acidic (pH < 3) or basic (pH > 10) conditions, the compound undergoes hydrolysis:
Scientific Research Applications
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine is a chemical compound with a piperidine and a pyridine ring in its structure. It has a molecular weight of approximately 219.33 g/mol. This compound has potential applications in medicinal chemistry, especially in the development of pharmaceuticals for neurological conditions like depression and anxiety. Its structure allows it to interact with neurotransmitter systems, making it a candidate for treating mood disorders and cognitive dysfunctions.
Potential Applications
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine has potential applications in several fields. Research shows that it exhibits biological activity, particularly as a modulator of neurotransmitter receptors.
- Serotonin Receptors Interaction studies have revealed that (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine interacts with serotonin receptors. It has been studied for its effects on serotonin receptors, specifically as an agonist for the 5-HT1F receptor, which is implicated in migraine relief and other neuropsychiatric conditions.
- Neurotransmitter Systems The compound's structure allows for interactions with neurotransmitter systems, making it a candidate for research into treatments for disorders such as depression and anxiety. Additionally, this compound may influence dopamine and norepinephrine pathways.
Structural Comparison
Several compounds share structural similarities with (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine. The uniqueness of (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine lies in its dual heterocyclic structure, which allows it to engage multiple receptor types simultaneously, potentially leading to synergistic effects not observed in simpler analogs.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1-Methylpiperidin-4-yl)methanamine | Contains only piperidine; lacks pyridine moiety | Modulates neurotransmitter systems |
| Pyridinoylpiperidines | Contains both piperidine and pyridine; varies in substituents | Agonists for serotonin receptors |
| 6-Aminopyridin-2-yl(1-methylpiperidin-4-yl)methanone | Contains additional carbonyl functionality | Potentially more potent against specific receptors |
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine (CID 16782229)
- Structure : Pyridin-4-yl methanamine with a 4-methylpiperazine substituent.
- Key Differences : Replaces the 1-methylpiperidine group with a 4-methylpiperazine, introducing an additional nitrogen atom.
- Implications : Piperazine enhances hydrogen-bonding capacity and solubility compared to piperidine. The molecular formula (C11H18N4) reflects higher nitrogen content, which may improve water solubility but reduce lipophilicity .
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine
- Structure : Pyridin-4-yl methanamine with a 4-(4-fluorophenyl)piperazine group.
- Key Differences : Incorporates a fluorophenyl moiety on the piperazine ring.
- Implications: Fluorine increases electronegativity, enhancing metabolic stability and bioavailability.
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
- Structure : Pyridin-4-yl methanamine with a trifluoroethoxy substituent.
- Key Differences : Trifluoroethoxy group introduces strong electron-withdrawing effects.
- Implications : Increased polarity may reduce membrane permeability but improve resistance to oxidative metabolism. Molecular weight: 206.17 g/mol .
Modifications on the Piperidine/Piperazine Core
N-(4-Fluorobenzyl)-1-(1-methylpiperidin-4-yl)methanamine
- Structure : 1-Methylpiperidin-4-yl methanamine with a 4-fluorobenzyl group.
- Key Differences : Replaces the pyridin-4-yl group with a fluorobenzyl moiety.
- Implications : Fluorobenzyl enhances lipophilicity, favoring CNS penetration. CAS: 933754-00-8 .
N-Benzyl-N-methyl-1-phenyl-1-(pyridin-4-yl)methanamine
Structural Analogues in Drug Development
a. Dual EGFR/ALK Kinase Inhibitors ()
- Example: N-(5-Amino-4-methoxy-2-(1-methylpiperidin-4-yl)phenyl)acrylamide.
- Relevance : Shares the 1-methylpiperidin-4-yl group, critical for kinase domain interactions. Demonstrates apoptosis induction in NSCLC cells .
b. Antiplasmodial Imidazopyridazines ()
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C12H19N3 | 205.30 | 1-Methylpiperidin-4-yl, Pyridin-4-yl | Kinase inhibition, CNS targets |
| [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine | C11H18N4 | 206.29 | 4-Methylpiperazine | Solubility-enhanced inhibitors |
| {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine | C16H19N4F | 286.34 | 4-(4-Fluorophenyl)piperazine | Oncology (receptor affinity) |
| N-(4-Fluorobenzyl)-1-(1-methylpiperidin-4-yl)methanamine | C14H21FN2 | 236.33 | 4-Fluorobenzyl | CNS-targeted therapies |
Biological Activity
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine is a chemical compound characterized by its unique dual heterocyclic structure, which includes both a piperidine and a pyridine ring. This structural configuration allows it to interact with various neurotransmitter systems, making it a significant candidate for research in pharmacology and medicinal chemistry. Its molecular formula is C12H16N2, with a molecular weight of approximately 219.33 g/mol.
Research indicates that this compound acts primarily as a modulator of neurotransmitter receptors , particularly influencing serotonin pathways. It has been identified as an agonist for the 5-HT1F receptor , which is associated with migraine relief and other neuropsychiatric conditions. Additionally, its interactions with dopamine and norepinephrine pathways suggest potential therapeutic applications in treating mood disorders and cognitive dysfunctions.
Biological Activity Overview
The biological activity of (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine can be summarized as follows:
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Modulation of serotonin receptors | Agonist for 5-HT1F receptor | Migraine treatment, anxiety disorders |
| Interaction with dopamine pathways | Influences mood regulation | Treatment of depression |
| Influence on neuronal signaling | Affects neurotransmitter release | Cognitive enhancement |
Synthesis
The synthesis of (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine typically involves several steps, including nucleophilic substitution and coupling reactions. The amine group in the compound can react with various electrophiles, leading to the formation of derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Serotonin Receptor Interaction : In vitro studies have demonstrated that (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine exhibits significant binding affinity to serotonin receptors. The compound's efficacy in modulating these receptors highlights its potential use in treating migraines and mood disorders.
- Neurotransmitter Release : Investigations into the compound's effect on neurotransmitter release have shown that it can enhance the release of serotonin and norepinephrine in neuronal cultures, suggesting its role in mood regulation and cognitive function.
- Comparative Analysis : A comparative study involving structurally similar compounds indicated that (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine uniquely engages multiple receptor types simultaneously, leading to potential synergistic effects not observed in simpler analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous piperidine derivatives are synthesized by reacting 1-methylpiperidin-4-amine with pyridin-4-ylmethanol under catalytic hydrogenation (10–20 bar H₂, Pd/C catalyst) . Purification is achieved via column chromatography (e.g., DCM/MeOH gradients) .
Q. How should researchers purify (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine to ≥95% purity?
- Methodological Answer : Use gradient elution (e.g., DCM:MeOH 98:2 → 90:10) for column chromatography, followed by recrystallization in DCM/hexane (1:3 ratio) to remove polar impurities. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Key signals include δ ~8.6 ppm (pyridin-4-yl aromatic protons) and δ ~2.3–3.1 ppm (piperidinyl methyl/methylene groups) .
- HRMS : Confirm molecular weight (calculated for C₁₂H₁₉N₃: 205.16 g/mol) with ESI+ mode .
- FT-IR : Identify NH/amine stretches (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, antiplasmodial activity in Plasmodium falciparum 3D7 may differ from Dd2 strains due to transporter expression. Validate findings using orthogonal assays (e.g., β-hematin inhibition for antimalarials) and cross-reference with SAR studies of pyridinyl-piperidine analogs .
Q. What strategies optimize the design of analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace pyridin-4-yl with pyrazine or isoquinoline to assess π-π stacking interactions .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .
- Stereochemistry : Synthesize enantiomers via chiral HPLC (e.g., Chiralpak IA column) to probe stereoselective binding .
Q. How can computational modeling predict the compound’s binding affinity for CNS targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., σ-1 or 5-HT₆ receptors). Validate predictions with molecular dynamics simulations (NAMD, 100 ns) to assess binding stability. Key residues for interaction: Asp126 (σ-1) or Trp358 (5-HT₆) .
Q. What safety protocols are essential for handling this compound in vivo studies?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye corrosion risks (H314) .
- Ventilation : Use fume hoods to avoid inhalation (P260) and store at 2–8°C under nitrogen to prevent degradation .
- First Aid : For exposure, rinse skin with 0.1 M PBS (pH 7.4) and seek immediate medical attention .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
